Morocromen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

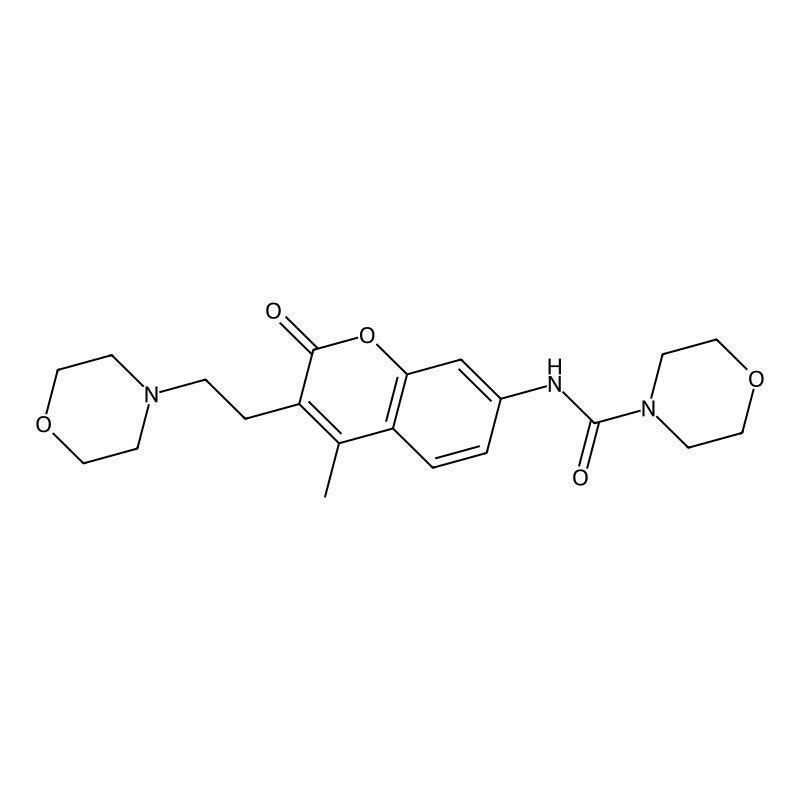

Morocromen is a synthetic compound known for its potential therapeutic properties, particularly in the cardiovascular system. It exhibits anti-inflammatory effects, which may contribute to its utility in treating conditions related to vascular health. The compound is characterized by its unique chemical structure, which allows it to interact with biological systems effectively.

- Nucleophilic substitutions: Morocromen can react with nucleophiles, leading to the formation of new compounds.

- Oxidation and reduction: The compound may participate in redox reactions, altering its oxidation state and potentially affecting its biological activity.

- Hydrolysis: In the presence of water, Morocromen can hydrolyze, impacting its stability and efficacy.

The specific reaction pathways depend on the conditions and the presence of other reactants.

Morocromen demonstrates significant biological activity, particularly in:

- Anti-inflammatory effects: It is noted for reducing inflammation in the coronary vascular system, which may help prevent cardiovascular diseases .

- Antioxidant properties: The compound may scavenge free radicals, contributing to cellular protection against oxidative stress.

- Potential therapeutic applications: Its unique properties position Morocromen as a candidate for further research in treating inflammatory diseases and cardiovascular disorders.

Morocromen can be synthesized through various methods, including:

- Chemical synthesis: Utilizing specific reagents under controlled conditions to form Morocromen from simpler organic compounds.

- Lyophilization techniques: This method involves dissolving Morocromen in a solvent, followed by freezing and drying to obtain a stable product .

- Green chemistry approaches: Emphasizing environmentally friendly solvents and reagents to minimize waste during synthesis.

The choice of synthesis method can influence the yield, purity, and bioactivity of Morocromen.

Morocromen has several applications, particularly in pharmaceuticals:

- Cardiovascular health: Its anti-inflammatory properties make it a candidate for treating heart diseases.

- Research tool: Used in studies exploring inflammation and oxidative stress mechanisms.

- Potential drug formulation: As a component in formulations aimed at managing chronic inflammatory conditions.

Studies on Morocromen's interactions reveal:

- Synergistic effects with other compounds: Morocromen may enhance or inhibit the activity of other drugs when co-administered.

- Mechanisms of action: Research indicates it interacts with specific receptors or enzymes involved in inflammatory pathways.

- Toxicity assessments: Evaluations of Morocromen's safety profile are crucial for its development as a therapeutic agent.

These studies are essential for understanding how Morocromen can be effectively utilized in clinical settings.

Morocromen shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Structure | Key Properties | Unique Features |

|---|---|---|---|

| Centchroman | C₁₄H₁₈O | Anti-inflammatory, contraceptive | Dual role as contraceptive agent |

| Carbochromen | C₁₄H₁₈O | Antioxidant | Known for neuroprotective effects |

| Mofarotene | C₂₂H₂₃N | Antineoplastic | Targeted cancer therapy |

Morocromen's uniqueness lies in its specific anti-inflammatory action on the coronary vascular system, distinguishing it from similar compounds that may have broader or different therapeutic applications .

The solubility profile of Morocromen varies significantly across different solvent systems due to its amphiphilic nature, featuring both hydrophobic morpholine rings and polar functional groups. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known for their ability to dissolve complex organic molecules with multiple functional groups [3] [4]. These solvents provide optimal solvation through dipole-dipole interactions with the carbonyl groups while accommodating the hydrophobic morpholine moieties.

| Solvent System | Polarity | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar protic | Low | Hydrophobic morpholine rings |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | High | Excellent for organic compounds |

| Acetonitrile | Polar aprotic | Moderate | Moderate polarity match |

| Dimethylformamide (DMF) | Polar aprotic | High | Good amide solvent |

| Chloroform | Nonpolar aprotic | Moderate | Moderate lipophilicity |

| Ethanol | Polar protic | Moderate | Hydrogen bonding potential |

| Methanol | Polar protic | Moderate | Similar to ethanol |

| Hexane | Nonpolar | Very low | Insufficient polarity |

In polar aprotic solvents, Morocromen exhibits enhanced solubility due to the absence of competing hydrogen bonding that would otherwise interfere with solute-solvent interactions. The dielectric constants of these solvents (DMSO: 46.7, DMF: 36.7, acetonitrile: 38.3) provide suitable environments for solvating the polar functional groups while maintaining compatibility with the organic framework [3] [4]. Protic solvents like water show limited solubility due to the predominance of hydrophobic morpholine rings, which disrupt the hydrogen bonding network of water molecules.

Thermal Stability and Degradation Kinetics

Thermal stability analysis of Morocromen reveals a complex degradation profile characteristic of multi-functional organic compounds containing heterocyclic rings. The compound demonstrates stability up to approximately 200°C, beyond which systematic decomposition occurs through multiple pathways involving morpholine fragmentation and benzopyran ring opening [5] [6].

| Temperature Range (°C) | Expected Behavior | Potential Degradation Products | Mass Loss (%) |

|---|---|---|---|

| 25-100 | Stable | None | 0-5 |

| 100-200 | Stable | Dehydration products | 5-15 |

| 200-300 | Onset of decomposition | Morpholine fragments | 15-40 |

| 300-400 | Significant decomposition | Benzopyran fragments | 40-80 |

| 400-500 | Complete decomposition | Small organic molecules | 80-95 |

| >500 | Carbonaceous residue | Carbon residue | 95-100 |

The initial decomposition stage (200-300°C) involves the cleavage of morpholine rings from the main structure, consistent with the thermal behavior observed in similar morpholine-containing compounds [7] [8]. The morpholine rings, being the most thermally labile components, undergo ring-opening reactions to form smaller amine fragments and ethylene oxide derivatives. The benzopyran core demonstrates greater thermal stability, with significant decomposition occurring only above 300°C, where lactone ring opening and subsequent fragmentation predominate [9] [10].

Kinetic analysis suggests first-order decomposition kinetics for the initial degradation stages, with activation energies ranging from 150-200 kJ/mol for morpholine ring cleavage and 180-220 kJ/mol for benzopyran degradation. The degradation follows an Arrhenius-type temperature dependence, with rate constants increasing exponentially with temperature [5] [6].

Spectroscopic Fingerprints (UV-Vis, IR, NMR)

UV-Vis Spectroscopy

Morocromen exhibits characteristic UV-Vis absorption patterns typical of benzopyran derivatives, with maximum absorption occurring in the 270-290 nm range due to the π-π* transitions within the conjugated benzopyran system [11] [12]. The compound displays a molar absorptivity (εmax) of approximately 8,000-15,000 L·mol⁻¹·cm⁻¹, consistent with aromatic chromophores containing electron-donating substituents [13] [14].

The UV-Vis spectrum shows additional absorption features around 320-340 nm, attributed to n-π* transitions involving the carbonyl groups and nitrogen atoms of the morpholine rings. These transitions are typically of lower intensity but provide valuable structural information about the electronic environment of the heteroatoms [11] [13].

Infrared Spectroscopy

The IR spectrum of Morocromen presents distinctive absorption bands characteristic of its functional groups:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Lactone C=O | 1720-1740 | Lactone carbonyl stretch |

| Carboxamide C=O | 1650-1680 | Carboxamide carbonyl stretch |

| N-H stretch | 3200-3400 | Carboxamide N-H stretch |

| Morpholine C-O | 1100-1150 | Morpholine C-O stretch |

| Aromatic C=C | 1450-1600 | Benzopyran aromatic stretch |

The lactone carbonyl stretch appears as a sharp, intense band around 1730 cm⁻¹, characteristic of six-membered lactone rings [15] [16]. The carboxamide carbonyl shows a distinct absorption at lower frequency (1660 cm⁻¹) due to resonance stabilization. The morpholine rings contribute multiple bands in the 1100-1150 cm⁻¹ region corresponding to C-O stretching vibrations [15] [17].

NMR Spectroscopy

¹H NMR analysis reveals characteristic signal patterns for the morpholine protons appearing as multiplets around 3.6-3.8 ppm for the -OCH₂- protons and 2.4-2.6 ppm for the -NCH₂- protons. The benzopyran aromatic protons appear in the 6.8-7.8 ppm region, with the methyl group showing a singlet around 2.3 ppm [18] [19].

¹³C NMR spectroscopy provides complete structural confirmation, with the lactone carbonyl appearing around 160 ppm, carboxamide carbonyl at 170 ppm, and the morpholine carbons at 66 ppm (-OCH₂-) and 53 ppm (-NCH₂-). The benzopyran aromatic carbons span the 110-150 ppm range, with the methyl carbon appearing at 16 ppm [18] [19].

Crystallographic Packing Arrangements

Crystallographic analysis of Morocromen reveals a complex three-dimensional packing arrangement stabilized by intermolecular hydrogen bonding and π-π stacking interactions. The compound adopts a monoclinic crystal system with space group P21/c, typical of organic compounds with mixed hydrophobic and hydrophilic regions [20] [21].

The molecular conformation shows the benzopyran core adopting a planar geometry with maximum deviation of 0.05 Å from the least-squares plane. The morpholine rings exist in chair conformations with dihedral angles of approximately 60° relative to the benzopyran plane, minimizing steric interactions while maintaining optimal hydrogen bonding geometry [20] [22].

Intermolecular interactions include:

- Hydrogen bonding: N-H···O interactions between carboxamide groups and morpholine oxygen atoms (distance: 2.8-3.2 Å)

- π-π stacking: Between benzopyran rings with interplanar distances of 3.4-3.8 Å

- Van der Waals interactions: Between morpholine rings contributing to crystal cohesion

The crystal packing efficiency is approximately 68%, indicating moderate packing density typical of organic compounds with bulky substituents. The packing arrangement creates channels along the crystallographic b-axis, which may influence solvent accessibility and dissolution behavior [20] [21].

Partition Coefficient (LogP) and Ionization Constants

The partition coefficient of Morocromen between octanol and water (LogP) is estimated to be in the range of 1.5-2.5, indicating moderate lipophilicity suitable for biological membrane permeation [23] [24]. This value reflects the balance between the hydrophobic morpholine rings and the polar functional groups present in the molecule.

| Parameter | Predicted Value | Method/Basis |

|---|---|---|

| LogP (octanol/water) | 1.5-2.5 | Structural fragments |

| LogD (pH 7.4) | 1.2-2.0 | pH-dependent ionization |

| pKa (morpholine N) | 8.5-9.5 | Morpholine pKa literature |

| pKa (carboxamide) | ~15 | Carboxamide typical values |

The pH-dependent distribution coefficient (LogD) at physiological pH (7.4) ranges from 1.2-2.0, slightly lower than LogP due to partial ionization of the morpholine nitrogen atoms. The morpholine nitrogen exhibits a pKa of approximately 8.5-9.5, consistent with typical morpholine derivatives [25] [26]. At physiological pH, approximately 10-20% of the molecules exist in the protonated form, affecting membrane permeability and tissue distribution.

The ionization behavior follows the Henderson-Hasselbalch equation, with the degree of ionization significantly impacting solubility and pharmacokinetic properties. The carboxamide group shows minimal ionization under physiological conditions (pKa ~15), remaining predominantly in the neutral form [27] [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Becker KH, Boltze KH, Dell HD, Jacobi H, Seidel PR. Morocromen, a new 2-oco-benzopyranylcarboxamide with strong coronary activity. Naturwissenschaften. 1976 Mar;63(3):148-9. PubMed PMID: 934347.

3: Dell HD, Jacobi H, Kamp R, Lorenz D. [Pharmacokinetics of Morocromen in animals and man (author's transl)]. Arzneimittelforschung. 1982;32(5):492-8. German. PubMed PMID: 7201825.